molecular formula C9H16N2O3 B1391660 1-Morpholin-4-ylpyrrolidine-3-carboxylic acid CAS No. 1086374-82-4

1-Morpholin-4-ylpyrrolidine-3-carboxylic acid

Cat. No.: B1391660
CAS No.: 1086374-82-4
M. Wt: 200.23 g/mol
InChI Key: VDGGUFINUXKIAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Morpholin-4-ylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C9H16N2O3 and a molecular weight of 200.238 g/mol . It belongs to the class of carboxylic acids and is characterized by the presence of a morpholine ring attached to a pyrrolidine ring, which is further connected to a carboxylic acid group. This compound is primarily used in research and development within the fields of chemistry and life sciences.

Preparation Methods

The synthesis of 1-Morpholin-4-ylpyrrolidine-3-carboxylic acid typically involves the reaction of morpholine with pyrrolidine derivatives under specific conditions. One common synthetic route includes the use of protecting groups to ensure selective reactions at desired positions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

1-Morpholin-4-ylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Morpholin-4-ylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Morpholin-4-ylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

1-Morpholin-4-ylpyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-morpholin-4-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c12-9(13)8-1-2-11(7-8)10-3-5-14-6-4-10/h8H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGGUFINUXKIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Morpholin-4-ylpyrrolidine-3-carboxylic acid
Reactant of Route 2
1-Morpholin-4-ylpyrrolidine-3-carboxylic acid
Reactant of Route 3
1-Morpholin-4-ylpyrrolidine-3-carboxylic acid
Reactant of Route 4
1-Morpholin-4-ylpyrrolidine-3-carboxylic acid
Reactant of Route 5
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Reactant of Route 6
1-Morpholin-4-ylpyrrolidine-3-carboxylic acid

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